2-Amino-3-methyl-4-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-methyl-4-(trifluoromethyl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-4-(trifluoromethyl)phenol can be achieved through several methodsThe reaction conditions typically involve the use of trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, in the presence of a catalyst like copper or palladium .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Amino-3-methyl-4-(trifluoromethyl)phenol has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those containing trifluoromethyl groups, which enhance drug efficacy and stability.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino and phenol groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(trifluoromethyl)phenol: This compound has a similar structure but with the amino group in a different position.
2-Amino-4-(trifluoromethyl)phenol: Another closely related compound with the trifluoromethyl group in a different position.
2-Amino-5-hydroxybenzotrifluoride: A compound with similar functional groups but different substitution patterns on the phenol ring
Uniqueness
2-Amino-3-methyl-4-(trifluoromethyl)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group significantly enhances its stability, lipophilicity, and reactivity, making it valuable in various applications compared to its analogs .
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-amino-3-methyl-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H8F3NO/c1-4-5(8(9,10)11)2-3-6(13)7(4)12/h2-3,13H,12H2,1H3 |
InChI Key |
HKCZLRDZOALZRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.